molecular formula C22H24FN3O2 B12740664 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- CAS No. 120944-09-4

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12740664
CAS No.: 120944-09-4
M. Wt: 381.4 g/mol
InChI Key: MQKGNQOZLZEXDJ-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a piperazinyl ethyl chain. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, including the formation of the oxazolone ring and the introduction of the fluorophenyl and piperazinyl groups. Common synthetic routes may involve the use of reagents such as anhydrides, amines, and halogenated compounds under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
  • **2(3H)-Oxazolone, 4-(4-bromophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
  • **2(3H)-Oxazolone, 4-(4-methylphenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-

Uniqueness

The uniqueness of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

120944-09-4

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one

InChI

InChI=1S/C22H24FN3O2/c1-16-3-2-4-19(15-16)26-13-11-25(12-14-26)10-9-20-21(24-22(27)28-20)17-5-7-18(23)8-6-17/h2-8,15H,9-14H2,1H3,(H,24,27)

InChI Key

MQKGNQOZLZEXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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